molecular formula C17H10Cl2N4 B2707623 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-16-8

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2707623
CAS No.: 860610-16-8
M. Wt: 341.2
InChI Key: OKIZGWJJWOIFRU-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has shown significant inhibitory activities against EGFR tyrosine kinase . The nature of these interactions is often characterized by binding to the active sites of these biomolecules, thereby modulating their function.

Cellular Effects

In cellular contexts, this compound has demonstrated broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit the P-glycoprotein by 0.301 and 0.449 fold in comparison to the control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 2-pyridinecarboxaldehyde under acidic conditions to form the intermediate hydrazone, which then cyclizes to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods often employ high-yielding and scalable processes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency. The use of catalysts, such as iodine or transition metals, can also enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the dichlorophenyl and pyridinyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4/c18-12-5-4-11(9-13(12)19)15-10-17-21-8-6-16(23(17)22-15)14-3-1-2-7-20-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIZGWJJWOIFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=CC(=NN23)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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